The (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (ODOL) group is a biologically safe promoiety used to enhance the oral bioavailability of drugs. [, ] This group is particularly effective in masking the acidic functionalities of drug molecules, thereby improving their absorption from the gastrointestinal tract. [] The ODOL group is considered an FDA-approved promoiety due to its use in approved drugs like Olmesartan medoxomil. []
The primary chemical reaction involving the ODOL group, as highlighted in the papers, is its hydrolysis, which leads to the release of the active drug molecule. [, ] This hydrolysis is often rapid in biological fluids like plasma and liver microsomes. [] For instance, N-(5-Methyl-2-oxo-1, 3-dioxol-4-yl) methyl NFLX was found to undergo smooth hydrolysis in mouse blood. []
Another reaction involving a modified ODOL group is the chemical oxidation of N-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl] norfloxacin, resulting in the formation of N-[(4-methyl-5-methylene-2-oxo-1,3-dioxolan-4-yl)oxy]norfloxacin. [] This reaction is proposed to proceed via a [, ]-sigmatropic rearrangement.
The ODOL group primarily functions by improving the pharmacokinetic properties of the parent drug molecule. [, ] Its mechanism of action involves:
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: